molecular formula C10H7ClN2O2 B3122300 2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303024-75-1

2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B3122300
CAS RN: 303024-75-1
M. Wt: 222.63 g/mol
InChI Key: PNXCCRXFYCJKOJ-UHFFFAOYSA-N
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Description

“2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the linear formula C9H5ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .

Scientific Research Applications

Synthesis of Fused Polycyclic Pyrimidines

2-Chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde serves as a key intermediate in the synthesis of various fused polycyclic pyrimidines, exhibiting a broad spectrum of biological activities including antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties. Research has explored its condensation with different aldehydes to produce diarylmethyl derivatives and pentacyclic tetraaza heterocycles, showcasing its versatility in creating complex molecular architectures (Harutyunyan, 2016).

Cycloaddition Reactions

It is involved in acid-catalyzed [4+2] cycloaddition reactions leading to the formation of diastereomeric tetraazapentaphene derivatives. This application highlights its role in constructing complex molecular structures through intramolecular cycloaddition, providing insights into the diastereoselectivity, scope, and limitations of such reactions (Noguchi, Mizukoshi, & Nishimura, 1997).

Chemical Modification for Biological Properties Optimization

Efforts to enhance the analgesic properties of related molecules have involved chemical modification of the pyridine moiety, including methylation at position 8. This specific structural modification aims to optimize biological properties, demonstrating the compound's potential as a scaffold for developing new analgesics with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Nucleophilic Condensation Reactions

The reactivity of this compound towards N- and C-nucleophiles has been extensively studied, leading to the synthesis of a variety of enaminones, Schiff’s bases, and cyclization products such as pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines. These reactions are crucial for the formation of heterocyclic compounds with potential pharmaceutical applications (Abass, Ismail, Abdel-Monem, & Mayas, 2010).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-chloro-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-13-8(4-6)12-9(11)7(5-14)10(13)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXCCRXFYCJKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635868
Record name 2-Chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303024-75-1
Record name 2-Chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 5
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Reactant of Route 6
2-chloro-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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